N-(3-chloro-4-methoxyphenyl)-3-nitrobenzenesulfonamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-3-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group, a chloro group, and a methoxy group. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-3-nitrobenzenesulfonamide typically involves the following steps:
Nitration: The nitration of 3-chloro-4-methoxybenzenesulfonamide is carried out using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group at the meta position relative to the sulfonamide group.
Sulfonation: The sulfonation of 3-chloro-4-methoxynitrobenzene is achieved using chlorosulfonic acid, which introduces the sulfonamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N-(3-chloro-4-methoxyphenyl)-3-nitrobenzenesulfonamide can undergo reduction to form the corresponding amine.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophilic Substitution: Reagents such as sodium amide or thiolates are used under basic conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products:
Reduction: 3-chloro-4-methoxyaniline
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 3-chloro-4-methoxybenzenesulfonic acid and the corresponding amine
Scientific Research Applications
Chemistry: N-(3-chloro-4-methoxyphenyl)-3-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It is used in the development of new drugs targeting bacterial infections and inflammatory diseases.
Medicine: The compound’s sulfonamide group is of particular interest in medicinal chemistry, as sulfonamides are known to inhibit certain enzymes and have therapeutic applications in treating bacterial infections.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various chemical processes and formulations.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death or reduced virulence. The nitro group may also contribute to the compound’s antimicrobial activity by generating reactive nitrogen species that damage cellular components.
Comparison with Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide
- 3-chloro-4-methoxyacetophenone
- 3-chloro-4-methoxybenzenesulfonamide
Comparison: N-(3-chloro-4-methoxyphenyl)-3-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group on the benzene ring This combination imparts distinct chemical reactivity and biological activity compared to similar compounds that may lack one of these functional groups
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O5S/c1-21-13-6-5-9(7-12(13)14)15-22(19,20)11-4-2-3-10(8-11)16(17)18/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJKNXALBVFZGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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